Superior Reactivity in Radical Addition to Vinyltrimethylsilane: Diethyl Dibromomalonate vs. Diethyl Bromomalonate
In a direct head-to-head comparison under identical radical initiation conditions, diethyl dibromomalonate exhibited qualitatively higher reactivity than diethyl bromomalonate in the addition reaction to vinyltrimethylsilane, both initiated by dibenzoyl peroxide [1]. The dibrominated compound proceeded cleanly to form the expected addition product (diethyl ester of (2-bromo-2-trimethylsilylethyl)-bromomalonic acid), whereas under metal carbonyl initiation, diethyl bromomalonate underwent reduction as the major competing pathway rather than the desired addition [1]. This demonstrates that the dibrominated analog not only reacts faster but also maintains superior pathway fidelity under certain catalytic conditions.
| Evidence Dimension | Radical addition reactivity to vinyltrimethylsilane |
|---|---|
| Target Compound Data | Higher reactivity; clean addition product formation with dibenzoyl peroxide initiation |
| Comparator Or Baseline | Diethyl bromomalonate: lower reactivity; major reduction pathway under metal carbonyl initiation |
| Quantified Difference | Qualitatively higher reactivity (exact rate ratio not numerically specified in source) |
| Conditions | Initiation by dibenzoyl peroxide; reaction with vinyltrimethylsilane |
Why This Matters
For synthetic chemists requiring radical addition to unsaturated silanes, the dibrominated compound provides reliable product formation where the monobrominated analog fails or requires extensive optimization.
- [1] Vasil'eva, T. T.; Kochetkova, V. A.; Dostovalova, V. I.; Velichko, F. K. Addition of diethyl bromomalonate and diethyl dibromomalonate to vinyltrimethylsilane. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science (English Translation), 1985, 34(10), 2399-2401. View Source
